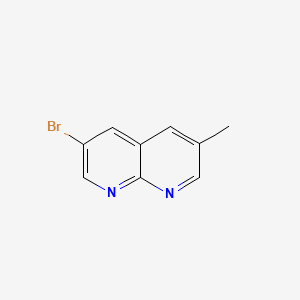

3-Bromo-6-methyl-1,8-naphthyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Bromo-6-methyl-1,8-naphthyridine: is a heterocyclic compound that belongs to the class of naphthyridines. Naphthyridines are analogs of naphthalene, where two nitrogen atoms replace two carbon atoms in the ring structure. This compound is characterized by the presence of a bromine atom at the third position and a methyl group at the sixth position of the naphthyridine ring.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-6-methyl-1,8-naphthyridine can be achieved through various methods. One common approach involves the bromination of 6-methyl-1,8-naphthyridine. The reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or chloroform. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the third position .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can help in achieving high purity and consistent quality of the final product .

Análisis De Reacciones Químicas

Types of Reactions:

Substitution Reactions: 3-Bromo-6-methyl-1,8-naphthyridine can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction Reactions: The compound can also participate in oxidation and reduction reactions.

Common Reagents and Conditions:

Nucleophilic Substitution: Potassium carbonate, sodium hydride, dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) as solvents.

Oxidation: Potassium permanganate, chromium trioxide, acetic acid as solvent.

Major Products Formed:

Substitution Products: Depending on the nucleophile used, products such as 3-amino-6-methyl-1,8-naphthyridine, 3-thio-6-methyl-1,8-naphthyridine, etc.

Oxidation Products: 3-Bromo-6-carboxy-1,8-naphthyridine.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Key Intermediate in Drug Synthesis

3-Bromo-6-methyl-1,8-naphthyridine is utilized as a crucial intermediate in the synthesis of pharmaceuticals aimed at treating neurological disorders. Its structural properties enhance drug efficacy and specificity, making it a valuable scaffold for developing new therapeutic agents targeting conditions such as Alzheimer's disease and other neurodegenerative disorders .

Mechanisms of Action

Research indicates that derivatives of naphthyridine, including this compound, exhibit inhibitory activities against various enzymes such as monoamine oxidases and acetylcholinesterase. These interactions are essential for developing drugs that can effectively modulate neurotransmitter levels in the brain .

Biological Research

Investigating Enzyme Mechanisms

This compound is employed in studies focusing on the mechanisms of action of specific enzymes and receptors. By understanding these interactions, researchers can develop new therapeutic strategies that may lead to innovative treatments for various diseases .

Antimicrobial Properties

this compound has shown promising antimicrobial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. This suggests potential applications in developing new antibacterial agents .

Material Science

Advanced Materials Development

The unique structural properties of this compound make it a candidate for developing advanced materials such as polymers and coatings. Its chemical reactivity allows for modifications that can enhance material performance in various applications .

Agricultural Chemistry

Agrochemical Formulations

In agricultural chemistry, this compound contributes to formulating more effective pesticides and herbicides. Its application aims to create environmentally friendly agrochemicals that can improve crop yields while minimizing ecological impact .

Analytical Chemistry

Detection and Quantification Techniques

this compound is also utilized in analytical chemistry for detecting and quantifying other compounds in complex mixtures. Its properties facilitate various analytical techniques, enhancing the accuracy and reliability of chemical analyses .

Summary Table of Applications

| Field | Application |

|---|---|

| Pharmaceutical Development | Key intermediate for drugs targeting neurological disorders |

| Biological Research | Investigating enzyme mechanisms; antimicrobial properties |

| Material Science | Developing advanced materials (polymers, coatings) |

| Agricultural Chemistry | Formulating effective and environmentally friendly agrochemicals |

| Analytical Chemistry | Aiding detection and quantification of compounds |

Case Study 1: Neurological Drug Development

A study highlighted the efficacy of naphthyridine derivatives as selective inhibitors of monoamine oxidase B (MAO-B), suggesting their potential in treating neurodegenerative diseases. The structural modifications introduced by bromination significantly enhanced their inhibitory potency .

Case Study 2: Antimicrobial Activity

Research demonstrated that this compound exhibited substantial antibacterial activity against multiple strains. Comparative studies indicated that bromination improved its effectiveness against resistant bacterial strains, making it a candidate for further development as an antimicrobial agent .

Mecanismo De Acción

The mechanism of action of 3-Bromo-6-methyl-1,8-naphthyridine in biological systems involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit bacterial enzymes or interfere with DNA replication. In anticancer research, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .

Comparación Con Compuestos Similares

3-Bromo-1,8-naphthyridine: Lacks the methyl group at the sixth position, which may affect its reactivity and biological activity.

6-Methyl-1,8-naphthyridine: Lacks the bromine atom at the third position, which may influence its chemical properties and applications.

Uniqueness: 3-Bromo-6-methyl-1,8-naphthyridine is unique due to the presence of both the bromine atom and the methyl group, which confer distinct electronic and steric properties. These features make it a versatile intermediate for various synthetic applications and enhance its potential in medicinal chemistry .

Actividad Biológica

3-Bromo-6-methyl-1,8-naphthyridine is a heterocyclic compound known for its diverse biological activities. This article explores its biological properties, including its potential therapeutic applications, mechanisms of action, and related case studies.

- Molecular Formula : C10H8BrN

- Molecular Weight : Approximately 223.07 g/mol

- Structure : The compound features a bromine atom at the 3-position and a methyl group at the 6-position of the naphthyridine ring.

Biological Activities

The biological activities of this compound and its derivatives have been investigated extensively. The following sections summarize key findings from various studies.

Anticancer Activity

Research has demonstrated that naphthyridine derivatives exhibit significant anticancer properties. For instance, a study evaluated a series of 2-phenyl-7-methyl-1,8-naphthyridine derivatives against human breast cancer cell lines (MCF7). The most potent derivatives showed IC50 values ranging from 1.47 to 7.88 μM, indicating strong anticancer potential compared to the standard drug staurosporine (IC50 = 4.51 μM) .

| Compound | IC50 (μM) | Comparison Drug | Comparison IC50 (μM) |

|---|---|---|---|

| 10c | 1.47 | Staurosporine | 4.51 |

| 8d | 1.62 | Staurosporine | 4.51 |

| 4d | 1.68 | Staurosporine | 4.51 |

| 10f | 2.30 | Staurosporine | 4.51 |

| 8b | 3.19 | Staurosporine | 4.51 |

Antimicrobial Activity

This compound has also shown promising antimicrobial activity against various pathogens. A study highlighted that brominated naphthyridine derivatives exhibited selective antibacterial effects against resistant strains of Bacillus subtilis, with IC50 values ranging from 1.7 to 13.2 µg/mL against DNA gyrase .

| Compound | Target Bacteria | IC50 (µg/mL) |

|---|---|---|

| Compound A | Bacillus subtilis resistant strains | 1.7 |

| Compound B | Bacillus subtilis resistant strains | 13.2 |

Anti-Tubercular Activity

The anti-tubercular properties of naphthyridine derivatives were also explored, revealing compounds with activity more potent than isoniazid against multi-drug resistant tuberculosis (MDR-TB). One specific derivative demonstrated significant in vivo efficacy by reducing bacterial load in lung and spleen tissues .

The mechanisms underlying the biological activities of naphthyridine derivatives are multifaceted:

- DNA Gyrase Inhibition : Many naphthyridine compounds act as potent inhibitors of DNA gyrase, an essential enzyme for bacterial DNA replication . This inhibition leads to the disruption of bacterial growth and replication.

- Metal Ion Sequestration : Some studies suggest that the anti-parasitic activity may be linked to the sequestration of divalent metal cations, which is crucial for the survival of certain pathogens .

Case Studies

- Anticancer Efficacy : In vitro evaluations showed that specific naphthyridine derivatives had a significant impact on cancer cell viability, suggesting their potential as lead compounds in cancer therapy .

- Tuberculosis Treatment : Derivatives exhibiting anti-tubercular activity were developed through structure-activity relationship (SAR) studies, leading to compounds with improved pharmacological profiles compared to existing treatments .

Propiedades

IUPAC Name |

3-bromo-6-methyl-1,8-naphthyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2/c1-6-2-7-3-8(10)5-12-9(7)11-4-6/h2-5H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTARNQUPKXGIRV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CC(=CN=C2N=C1)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.